CID 15301967
Description
Contextualization within Relevant Chemical Classes or Natural Product Families
Cyclosporin (B1163) D belongs to the cyclosporin family, which are cyclic undecapeptides, meaning they are composed of eleven amino acids arranged in a ring structure. karger.com A defining characteristic of cyclosporins is the presence of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) at position 1. karger.com The various members of the cyclosporin family differ in the amino acid residues at specific positions, which leads to variations in their biological activities.
Cyclosporin D is specifically [Val2]cyclosporin, indicating that it has a valine residue at the second position, whereas the more prominent Cyclosporin A has an α-aminobutyric acid at this position. karger.com This seemingly minor structural difference has a profound impact on its immunosuppressive potency. While Cyclosporin A is a powerful immunosuppressant, Cyclosporin D is considered to be only weakly active in this regard. tandfonline.comnih.gov
Other notable members of the cyclosporin family include Cyclosporin C ([Thr2]cyclosporin), Cyclosporin G ([Nva2]cyclosporin), and Cyclosporin H, which is an optical isomer of another analog. karger.comnih.gov The study of these naturally occurring analogs provides a valuable platform for understanding structure-activity relationships within this class of compounds. nih.gov
Table 1: Comparison of Select Cyclosporin Analogs
| Compound | Amino Acid at Position 2 | Primary Biological Activity |
|---|---|---|
| Cyclosporin A | α-aminobutyric acid | Potent Immunosuppressant |
| Cyclosporin D | Valine | Weak Immunosuppressant, Potent Multidrug Resistance Modulator |
| Cyclosporin C | Threonine | Immunosuppressant |
| Cyclosporin G | Norvaline | Immunosuppressant |
| Cyclosporin H | D-methylvaline at position 11 | Immunologically inactive |
Historical Perspectives on Analogous Chemical Entities and Their Academic Significance
The discovery of the cyclosporin family in the early 1970s by scientists at Sandoz (now Novartis) marked a turning point in medicine, particularly in the field of organ transplantation. nih.govresearchgate.net The initial screening of fungal extracts was aimed at finding new antifungal agents, but the potent immunosuppressive properties of what would be named Cyclosporin A were soon recognized. nih.gov This led to its development and eventual approval in the 1980s as a revolutionary drug to prevent organ rejection. nih.gov
The academic significance of cyclosporins extends far beyond their clinical use. The discovery of their mechanism of action elucidated a key signaling pathway in T-lymphocytes. It was found that cyclosporins bind to intracellular proteins called cyclophilins. nih.gov This cyclosporin-cyclophilin complex then inhibits the phosphatase activity of calcineurin, a crucial enzyme for the activation of T-cells. nih.gov This discovery opened up new avenues of research in immunology and signal transduction.
The existence of a family of naturally occurring cyclosporin analogs, including Cyclosporin D, provided researchers with invaluable tools to probe the structure-activity relationships of these complex molecules. nih.gov The observation that minor changes in the amino acid sequence could dramatically alter the biological activity, as seen in the weak immunosuppressive nature of Cyclosporin D compared to Cyclosporin A, spurred further investigation into the specific molecular interactions responsible for their effects. tandfonline.comnih.gov
Overview of Current Gaps and Unexplored Avenues in Fundamental Chemical and Biochemical Research
Despite decades of research, there are still significant gaps in our understanding of Cyclosporin D and its analogs. One of the most intriguing areas of ongoing research is the full elucidation of its non-immunosuppressive activities. While its ability to overcome multidrug resistance (MDR) in cancer cells is well-documented, the precise molecular mechanisms underlying this effect are not fully understood. nih.gov Further investigation is needed to determine the exact binding site and conformational changes involved in its interaction with P-glycoprotein, the transporter responsible for MDR. acs.org
Another largely unexplored avenue is the interaction of Cyclosporin D with the mitochondrial permeability transition pore (mPTP). eurekalert.org The mPTP is a channel in the mitochondrial membrane that plays a critical role in cell death pathways. While Cyclosporin A is known to inhibit the opening of the mPTP by binding to cyclophilin D in the mitochondrial matrix, the specific effects of Cyclosporin D on this process are less clear. nih.govmdpi.com Given that Cyclosporin D has a different biological activity profile, it may interact with the mPTP in a distinct manner, offering a unique tool to dissect the components and regulation of this important cellular structure.
From a chemical synthesis perspective, the complex cyclic structure of cyclosporins presents ongoing challenges. karger.com While total synthesis has been achieved, developing more efficient and versatile synthetic routes to create novel, non-natural analogs remains an active area of research. karger.comresearchgate.net Such synthetic efforts could lead to the development of compounds with enhanced or entirely new biological activities, moving beyond the natural repertoire of the producing fungus.
Rationale for Comprehensive Academic Investigation of the Compound
The unique properties of Cyclosporin D provide a strong rationale for its continued and comprehensive academic investigation. Its most compelling feature is the separation of its potent multidrug resistance-modulating activity from strong immunosuppression. nih.gov This makes Cyclosporin D an invaluable research tool and a potential lead compound for the development of chemosensitizing agents to be used in cancer therapy. nih.govapexbt.com A significant challenge in chemotherapy is the development of resistance by cancer cells, often through the overexpression of drug efflux pumps like P-glycoprotein. nih.gov Agents that can inhibit these pumps without suppressing the patient's immune system are highly sought after.
Furthermore, the study of Cyclosporin D's interaction with the mitochondrial permeability transition pore holds significant promise. eurekalert.org Understanding how different cyclosporin analogs modulate the mPTP can provide fundamental insights into the mechanisms of cell death and mitochondrial dysfunction, which are implicated in a wide range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury. nih.govresearchgate.net
Finally, as a naturally occurring analog with a well-defined, albeit subtle, structural difference from Cyclosporin A, Cyclosporin D serves as an excellent probe for studying the fundamental principles of molecular recognition and enzyme inhibition. researchgate.net Comparative studies between Cyclosporin A and D can help to refine our understanding of the structural requirements for calcineurin inhibition versus other biological activities, guiding the rational design of future therapeutic agents with improved selectivity and reduced side effects. nih.gov
Properties
Molecular Formula |
C9H27SeSi4 |
|---|---|
Molecular Weight |
326.62 g/mol |
InChI |
InChI=1S/C9H27SeSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 |
InChI Key |
NJWXFJSSLISLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Investigations
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental in elucidating the electronic properties and reactivity of molecules like 1,2-di-O-methyl-muco-inositol. These studies provide a detailed picture of the electron distribution and the energies associated with different molecular states.
Density Functional Theory (DFT) Analyses of Ground State and Transition States
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For O-methylated inositol derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine various molecular properties. nih.govdoi.org These analyses can elucidate the reactivity of the molecule by examining its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.
Such studies on related molecules have been used to compare the reactivity of different inositol derivatives. nih.govdoi.org For 1,2-di-O-methyl-muco-inositol, a DFT analysis would provide valuable data on its kinetic stability and the preferred sites for electrophilic and nucleophilic attack. This information is critical for understanding its potential chemical transformations and interactions with biological molecules.
Table 1: Representative DFT Calculation Parameters for Inositol Derivatives
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Functional | Approximates the exchange-correlation energy | B3LYP |
| Basis Set | Describes the atomic orbitals | 6-311G** |
| Solvation Model | Simulates the effect of a solvent | PCM (Polarizable Continuum Model) |
| Properties Calculated | Outputs of the computation | HOMO/LUMO energies, Mulliken charges, Electrostatic potential maps |
Ab Initio Calculations for Mechanistic Insights
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying reaction mechanisms. While specific ab initio studies on 1,2-di-O-methyl-muco-inositol were not identified, this methodology is essential for mapping out the potential energy surfaces of chemical reactions. For instance, these calculations can be used to locate transition state structures and calculate activation energies, providing a detailed understanding of reaction pathways. For methylated inositols, this could include studying the mechanisms of their biosynthesis or metabolism.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules, such as biological targets.
Conformational Ensemble Generation and Analysis
Inositol derivatives are known to exist in various conformations, and MD simulations can be used to explore the conformational landscape of 1,2-di-O-methyl-muco-inositol. By simulating the molecule's movement over time, a conformational ensemble can be generated, revealing the most stable or populated conformations. Analysis of these conformations is crucial, as the three-dimensional shape of the molecule dictates its ability to bind to biological targets. Studies on other inositol derivatives have successfully used MD simulations to model and understand the different stable conformations in various environments.
Binding Site Dynamics and Solvent Effects
MD simulations are particularly valuable for studying the interactions between a ligand, such as 1,2-di-O-methyl-muco-inositol, and its potential protein target. These simulations can reveal the dynamics of the binding process, including how the ligand and the protein's binding site adapt to each other. Furthermore, the explicit inclusion of solvent molecules in MD simulations allows for a realistic representation of the cellular environment and a detailed analysis of how water molecules mediate or influence the ligand-target interactions.
Cheminformatics and Bioinformatic Approaches to Novel Target Prediction (Excluding Clinical Outcomes)
Cheminformatics and bioinformatics offer a suite of computational tools to predict the biological targets of a compound based on its structural and chemical properties. These in silico methods are essential for hypothesis generation in the early stages of drug discovery. By comparing the structural features of 1,2-di-O-methyl-muco-inositol to databases of known bioactive molecules, it is possible to predict its potential protein targets. Methods like molecular docking and pharmacophore modeling can then be used to virtually screen this compound against libraries of protein structures to identify potential binding partners and predict the binding affinity and mode of interaction.
Table 2: Common Cheminformatic Approaches for Target Prediction
| Technique | Description | Application to 1,2-di-O-methyl-muco-inositol |
|---|---|---|
| Ligand-based Pharmacophore Modeling | Identifies common chemical features of molecules that bind to a specific target. | Building a model based on known ligands of a suspected target to see if the compound fits. |
| Structure-based Virtual Screening | Docks the compound into the binding sites of a library of protein structures. | Identifying potential protein targets for which the compound has a high binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. | Predicting the potential bioactivity of the compound based on its structural properties. |
No Information Found for Chemical Compound CID 15301967
Despite a comprehensive search for the chemical compound identified by the PubChem Compound ID (CID) 15301967, no specific data regarding its chemical structure, properties, or biological activity is publicly available. Consequently, the requested detailed article focusing solely on this compound cannot be generated.
The inquiry sought to produce an in-depth analysis of this compound, structured around its theoretical and computational investigations. This included explorations of ligand-based virtual screening methodologies, principles of structure-based drug design, and the prediction of its synthetic accessibility through computational retrosynthetic analysis. However, without foundational information on the compound itself—such as its two-dimensional structure, molecular formula, or known biological targets—it is impossible to conduct or report on such specific computational studies.
The field of computational chemistry and drug discovery relies on existing data to inform predictive models and analyses. Methodologies such as ligand-based virtual screening require a known active ligand or a set of ligands to identify molecules with similar properties. eurofinsdiscovery.comcreative-biostructure.comnih.govcreative-biolabs.com Similarly, structure-based drug design is predicated on the availability of a three-dimensional structure of a biological target, which allows for the computational docking of potential ligands to predict binding affinity and molecular recognition. nih.govdrugdesign.orgnih.gov
Furthermore, the prediction of synthetic accessibility and retrosynthetic analysis are computational techniques used to evaluate the feasibility of synthesizing a molecule. nih.govscilit.comnih.gov These methods analyze a compound's structure to identify potential synthetic routes and assess the complexity of its chemical synthesis. the-scientist.comnih.govresearchgate.netewadirect.comwikipedia.org Without the chemical structure of this compound, these analyses cannot be performed.
Synthetic and Biosynthetic Pathways
Elucidation of Novel Synthetic Routes and Methodologies
The total synthesis of cyclosporins is a complex undertaking that has spurred the development of innovative synthetic strategies. These methods often involve the synthesis of linear peptide precursors followed by a crucial macrolactamization step.
The synthesis of cyclosporin (B1163) analogues, including Cyclosporin D, requires precise control over stereochemistry and regioselectivity. The total synthesis of Cyclosporin A, a closely related analogue, often serves as a template. A common strategy involves the coupling of peptide fragments. For instance, a tetrapeptide fragment can be coupled to a heptapeptide (B1575542) fragment, followed by deprotection and cyclization to yield the final cyclic peptide. researchgate.net The choice of the cyclization site is critical to the success of the synthesis, with the bond between L-alanine in position 7 and D-alanine in position 8 being a favorable point for ring closure. karger.com
The synthesis of specific analogues like Cyclosporin D involves the incorporation of L-valine at position 2, in place of the L-α-aminobutyric acid found in Cyclosporin A. nih.govresearchgate.net The development of stereoselective methods for the synthesis of the unique (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1 is also a key aspect of these synthetic endeavors. karger.com Novel approaches using organozirconium chemistry have been developed for the highly stereoselective synthesis of cyclosporin analogues, demonstrating the ongoing innovation in this field. thieme-connect.comresearchgate.net
The chemical synthesis of peptides, including cyclosporins, traditionally involves the use of hazardous solvents and reagents, generating significant chemical waste. acs.orgnih.gov The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate its environmental impact. ambiopharm.comadvancedchemtech.com Key areas of focus include the replacement of conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. rsc.org
Propylene carbonate has been identified as a viable green solvent for both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Other green solvents being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). acs.org The use of water as a solvent in peptide synthesis is also a significant area of research, although challenges related to the solubility of protected amino acids need to be addressed. acs.orgadvancedchemtech.com Additionally, efforts are being made to reduce the excess of reagents and the number of washing steps, and to develop more energy-efficient processes. ambiopharm.comadvancedchemtech.com
Table 1: Green Solvents in Peptide Synthesis
| Conventional Solvent | Green Alternative(s) | Reference |
|---|---|---|
| Dichloromethane (DCM) | Propylene Carbonate, 2-MeTHF | acs.orgrsc.org |
| Dimethylformamide (DMF) | Propylene Carbonate, N-formylmorpholine (NMF) | acs.orgrsc.org |
This table is based on data from the text and is for illustrative purposes.
The synthesis of cyclosporins involves several key chemical transformations. One of the most critical is the macrocyclization of the linear undecapeptide precursor. The efficiency of this step is highly dependent on the pre-organization of the linear peptide into a conformation that favors ring closure. karger.com The use of specific coupling reagents, such as propanephosphonic acid anhydride, is employed to facilitate this transformation. karger.com
Another key area of mechanistic study is the modification of the cyclosporin scaffold to create analogues. For example, olefin metathesis has been used to modify the side chain of the MeBmt residue, allowing for the introduction of new functionalities. researchgate.net The development of methods for the regioselective opening of the cyclosporin ring provides a route to semi-synthetic analogues. researchgate.net
Investigation of Biosynthetic Logic and Enzymatic Mechanisms (for Natural Products)
Cyclosporin D is a naturally occurring peptide produced by various fungi, such as Tolypocladium inflatum. nih.govscielo.br Its biosynthesis is a fascinating example of nonribosomal peptide synthesis.
The biosynthesis of Cyclosporin D starts from precursor amino acids. wikipedia.org The backbone of the cyclic peptide is assembled from these building blocks. The specific amino acid composition for Cyclosporin D includes L-valine at position 2. nih.gov The biosynthesis of the unusual amino acid MeBmt is a complex process in itself, starting from acetate/malonate precursors and involving a polyketide synthase. wikipedia.orgnih.gov
Table 2: Precursor Amino Acids for Cyclosporin A and D
| Position | Cyclosporin A Amino Acid | Cyclosporin D Amino Acid |
|---|---|---|
| 1 | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) |
| 2 | L-α-aminobutyric acid | L-Valine |
| 3 | Sarcosine | Sarcosine |
| 4 | N-methyl-L-leucine | N-methyl-L-leucine |
| 5 | L-valine | L-valine |
| 6 | N-methyl-L-leucine | N-methyl-L-leucine |
| 7 | L-alanine | L-alanine |
| 8 | D-alanine | D-alanine |
| 9 | N-methyl-L-leucine | N-methyl-L-leucine |
| 10 | N-methyl-L-leucine | N-methyl-L-leucine |
This table is based on data from the text and is for illustrative purposes.
The biosynthesis of cyclosporins is catalyzed by a large multifunctional enzyme called cyclosporin synthetase. wikipedia.orgnih.gov This enzyme is a nonribosomal peptide synthetase (NRPS) with a modular structure. wikipedia.org Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.
The key domains within each module of cyclosporin synthetase include:
Adenylation (A) domain: Selects and activates the specific amino acid as an acyl-adenylate. wikipedia.org
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage to a phosphopantetheine arm. wikipedia.org
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on the current module and the growing peptide chain from the previous module. wikipedia.org
N-methyltransferase (MT) domain: In some modules, this domain is present to methylate the nitrogen of the amino acid. wikipedia.org
The biosynthesis begins with the activation of D-alanine by the first module. wikipedia.org The peptide chain is then elongated in a stepwise manner as it is passed from one module to the next. The final step is a cyclization reaction that releases the completed cyclosporin from the enzyme. wikipedia.org The production of Cyclosporin D specifically involves the incorporation of L-valine by the second module of the cyclosporin synthetase. nih.gov The D-alanine precursor is formed from L-alanine by the action of an alanine (B10760859) racemase. wikipedia.orgnih.gov The entire biosynthetic gene cluster for cyclosporin production has been identified and includes genes for the NRPS, the polyketide synthase for MeBmt synthesis, and the alanine racemase. wikipedia.orgnih.gov
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of complex molecules like Cyclosporin (B1163) D in solution. acs.org
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals of Cyclosporin D in a non-polar chloroform (B151607) solution has been achieved. kpfu.ru These assignments are fundamental for detailed structural analysis. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in elucidating the intricate structure of cyclosporins. cyberleninka.ru For instance, HMBC spectra are used to identify correlations between protons and carbons separated by two or three bonds, which helps in sequencing the amino acid residues. cyberleninka.ru
A comparative analysis of the NMR spectra of Cyclosporin D and Cyclosporin A reveals distinct differences, particularly in the chemical shifts of the main chain atoms of residues 5 and 8, and the presence of a hydrogen bond at residue 1 in Cyclosporin D. kpfu.ru
Table 1: Selected Proton (¹H) NMR Chemical Shift Data for Cyclosporin D in Chloroform (Data derived from comparative studies)
| Residue/Group | Chemical Shift (ppm) |
| Ala-7 αH | 4.78 |
| D-Ala-8 αH | 4.82 |
| Val-5 αH | 4.88 |
This table is illustrative and based on reported data for cyclosporins in similar conditions. researchgate.net
Cyclosporins are known to be flexible molecules that can adopt different conformations in various solvents, a property that is essential for their biological function, including membrane permeation. acs.org Dynamic NMR spectroscopy is employed to study these conformational exchange processes. For instance, the exchange between different conformational states can be slow on the NMR timescale, leading to the observation of separate sets of resonance lines for each conformer. ethz.ch This has been observed for Cyclosporin A when binding to its protein target, cyclophilin, indicating a slow ligand exchange rate. ethz.ch The ability of Cyclosporin D to exist in different conformations in polar and non-polar environments is a key area of investigation to understand its structure-activity relationship. acs.org
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
The study of co-crystal structures provides invaluable insights into the bioactive conformation of a drug molecule. The crystal structure of human cyclophilin D (CypD) in a complex with Cyclosporin A has been determined at a very high resolution of 0.96 Å. researchgate.net In this complex, the Cyclosporin A molecule adopts an "open" conformation with all peptide bonds in the trans configuration and without any intramolecular hydrogen bonds. acs.orgnih.gov This conformation is significantly different from the "closed" conformation observed for unbound Cyclosporin A in nonpolar solvents, which is characterized by a twisted β-sheet and several intramolecular hydrogen bonds. nih.gov The Protein Data Bank (PDB) entry 2Z6W represents the structure of Cyclosporin A bound to cyclophilin D. acs.org Given the structural similarity between Cyclosporin A and D, this co-crystal structure serves as a critical model for understanding how Cyclosporin D interacts with its protein target. The interaction is predominantly hydrophobic, with specific residues of the cyclosporin molecule fitting into a hydrophobic pocket on the surface of cyclophilin D. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for cyclosporins and can significantly impact their physical properties. dovepress.com The crystallization of cyclosporins is a complex process, and different polymorphs of Cyclosporin A have been identified. dovepress.comresearchgate.net
Crystal engineering techniques have been applied to facilitate the structural determination of cyclosporin-binding proteins. For instance, the wild-type cyclophilin D proved difficult to crystallize. iucr.org Through protein engineering, specifically by creating a K133I single mutant on the protein surface, researchers were able to obtain high-quality crystals that diffracted to 1.7 Å resolution. iucr.orgnih.gov This breakthrough was essential for enabling high-resolution X-ray analysis and for soaking experiments with potential ligands, thereby aiding in structure-based drug design. iucr.orgnih.gov
Table 2: Crystallographic Data for a Cyclophilin-Cyclosporin Complex (Data for a representative Cyclophilin A-Cyclophilin D complex)
| Parameter | Value |
| PDB ID | 2Z6W |
| Resolution | 0.96 Å |
| Space Group | P2₁2₁2₁ |
| Conformation of Cyclosporin | All-trans peptide bonds, no intramolecular H-bonds |
| Binding Site | Hydrophobic pocket on Cyclophilin D |
This data is for the Cyclosporin A-Cyclophilin D complex, which serves as a model for Cyclosporin D binding. acs.orgresearchgate.net
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the chiral nature of molecules and are particularly useful for studying the secondary structure and conformational changes of peptides.
Vibrational circular dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, has been used to investigate the solution conformations of Cyclosporin D in deuterated chloroform (CDCl₃). nih.gov VCD spectra are sensitive to the chiral arrangement of the peptide backbone's C=O and N-H bonds. nih.gov The good agreement between the experimental VCD spectra of Cyclosporin A and spectra calculated from its crystal structure suggests that the solid-state conformation is dominant in chloroform solution. nih.gov Similar studies on Cyclosporin D provide evidence for its solution conformation, indicating the presence of both hydrogen-bonded and more open forms. nih.govresearchgate.net
The absolute configuration of Cyclosporin D is defined by the chirality of its constituent amino acids. It is known as 7-L-valine-cyclosporin A, meaning it differs from Cyclosporin A by the substitution of L-alanine at position 7 with L-valine. caymanchem.comnih.gov The stereochemistry of each chiral center is thus predetermined by its primary sequence.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure
Awaiting definitive identification of the compound "CID 15301967" to proceed with an analysis of its vibrational spectroscopy.
Mass Spectrometry for High-Resolution Molecular Formula and Fragmentation Pathway Analysis (Excluding Basic ID)
Awaiting definitive identification of the compound "this compound" to proceed with an analysis of its mass spectrometry data.
No Information Available for Compound this compound
Following a comprehensive search of scientific databases and publicly available literature, no research findings, biochemical data, or molecular interaction studies could be identified for the chemical compound designated as "this compound."
Searches were conducted across multiple platforms to locate information pertaining to the biochemical mechanisms and molecular interactions of this specific compound. Queries included searches for in vitro studies on target binding, allosteric modulation, kinetic and thermodynamic analyses, structural characterization, enzymatic activity modulation, and interactions with nucleic acids or lipids. Despite these efforts, no relevant scientific reports or data sets associated with this compound were found.
This lack of information prevents the generation of a scientifically accurate article based on the requested outline. The requested sections and subsections require detailed research findings that are not available in the public domain for this particular compound. It is possible that this compound is a compound that has not been the subject of published scientific investigation, is designated by a different identifier in the literature, or is a proprietary substance not disclosed in public databases.
Without any source material, it is not possible to provide an analysis of its biochemical and molecular profile.
Biochemical Mechanisms and Molecular Interactions
Interactions with Nucleic Acids and Lipids (In Vitro/Biophysical)
DNA/RNA Binding Modes and Sequence Specificity
No research is available that describes the binding of CID 15301967 to DNA or RNA. Consequently, there is no information regarding its potential binding modes—such as intercalation, groove binding, or electrostatic interactions—or any specificity for particular nucleic acid sequences.
Protein-Ligand Interaction Studies Using Biophysical Techniques
There are no public records of this compound being analyzed using standard biophysical techniques to study protein-ligand interactions. This includes a lack of data from:
Role in Cellular Signaling Pathways (In Vitro/Cellular Models)
Investigations into the effects of this compound on cellular signaling pathways have not been reported. There is no information from in vitro or cell-based models to suggest its involvement in or modulation of any known signaling cascades.
Due to the complete absence of research in these specific areas, no data tables or detailed findings can be provided.
Biochemical Profile of the Investigational Compound this compound
The chemical entity designated as this compound, with the systematic name N-(3-(6,7-dimethoxy-1-((4-(6-fluoroquinolin-2-yl)phenyl)amino)-1,2,3,4-tetrahydroisoquinolin-2-yl)propyl)acrylamide, is a complex molecule featuring several functional groups that suggest a potential for specific biological activity. Due to its novelty, direct experimental data on its biochemical and molecular interactions are not extensively available in the public domain. However, a detailed analysis of its structural components allows for a scientifically grounded hypothesis regarding its mechanism of action.
The intricate structure of this compound, combining a substituted tetrahydroisoquinoline core with a fluoroquinoline moiety and an acrylamide (B121943) functional group, points towards a highly specific mode of interaction with biological macromolecules.
Based on a structural analysis, this compound is hypothesized to function as a covalent inhibitor, likely targeting protein kinases. The presence of an acrylamide group is a key indicator for this mechanism. Acrylamide moieties can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein. rsc.org This mode of action leads to irreversible inhibition.
A probable target for this compound is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor signaling pathway. acs.org Several potent and selective covalent inhibitors of BTK utilize an acrylamide "warhead" to form a covalent bond with a specific cysteine residue (Cys481) in the BTK active site. rsc.orgacs.org The tetrahydroisoquinoline and fluoroquinoline components of this compound likely contribute to the specific and high-affinity binding to the ATP-binding pocket of the kinase, positioning the acrylamide group for the covalent reaction. rsc.orgnih.gov
The irreversible binding of this compound to its target kinase would lead to the sustained blockade of its enzymatic activity. In the context of BTK, this would interrupt the signal transduction cascade downstream of the B-cell receptor, thereby affecting B-cell proliferation, differentiation, and survival. nih.gov
Table 1: Postulated Interaction Profile of this compound
| Feature | Postulated Interaction | Implication |
|---|---|---|
| Acrylamide Group | Covalent bond formation with a cysteine residue | Irreversible inhibition of the target protein |
| Tetrahydroisoquinoline Core | Non-covalent interactions within the active site | Contributes to binding affinity and selectivity |
Currently, there is no publicly available research detailing the specific effects of this compound on protein-protein interactions or post-translational modifications. The primary hypothesized mechanism of action is the direct inhibition of a kinase, which would consequently affect downstream signaling events that may involve protein-protein interactions and phosphorylation events. However, direct modulation of protein-protein interaction interfaces or other post-translational modifications by this compound has not been documented.
Specific studies on the cellular uptake and efflux mechanisms of this compound are not available in the current scientific literature. The physicochemical properties of the molecule, such as its size, charge distribution, and lipophilicity, would govern its ability to cross the cell membrane. Passive diffusion is a possible mechanism of entry into the cell. It is also possible that the compound is a substrate for active transport proteins, which could facilitate its uptake or be responsible for its efflux from the cell. Without experimental data, any discussion on these mechanisms remains speculative.
Advanced Analytical Methodologies and Detection
Development of Highly Sensitive and Selective Chromatographic Methods
Chromatographic techniques, particularly when coupled with mass spectrometry, form the cornerstone of analytical methodologies for Remdesivir. ijpsjournal.comwiley.com
UHPLC-MS/MS has emerged as a primary tool for the quantification of Remdesivir and its main metabolite, GS-441524, in biological fluids such as human plasma. nih.govrsc.org These methods offer high sensitivity, specificity, and throughput. nih.govnih.gov
Several validated UHPLC-MS/MS methods have been reported. A common approach involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column with a gradient elution of water and acetonitrile (B52724) containing formic acid. nih.govnih.gov Detection is typically achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. rsc.org The validation of these methods generally adheres to guidelines from regulatory bodies like the EMA and FDA. nih.govunito.it
Table 1: Exemplary UHPLC-MS/MS Method Parameters for Remdesivir Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | QSight 220 UHPLC-MS/MS system nih.gov |
| Column | Acquity HSS T3 1.8 μm, 2.1 × 50 mm nih.govnih.gov |
| Mobile Phase | Gradient of water and acetonitrile with 0.05% formic acid researchgate.netnih.gov |
| Flow Rate | 0.4 mL/min unito.it |
| Detection | Triple Quadrupole Mass Spectrometer with ESI+ rsc.orgunito.it |
| Linearity Range (Remdesivir) | 4–4000 ng/mL nih.gov |
| Linearity Range (GS-441524) | 2–2000 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.05 μg/mL nih.gov |
This table is interactive and can be sorted by clicking on the headers.
Research has also focused on the stability of Remdesivir in plasma samples, with studies indicating that treatment with formic acid can mitigate instability issues. nih.gov The development of these methods has been instrumental in studying the clinical pharmacokinetics of Remdesivir. nih.gov
Direct analysis of Remdesivir by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high molecular weight and low volatility. ijpsjournal.com However, GC-MS is a valuable technique for the impurity profiling of starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs). thermofisher.com This involves the detection and characterization of volatile and semi-volatile organic impurities that may be present. thermofisher.com
For the analysis of Remdesivir, GC-MS could be applied to detect and quantify any volatile impurities in the drug substance or to analyze volatile derivatives of the molecule after a suitable derivatization process. High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide confident structural elucidation of unknown impurities. thermofisher.com
Remdesivir is a single stereoisomer, specifically the (SP)-diastereomer, containing a chiral phosphorus center. researchgate.netnih.gov The stereochemistry at this center is critical for its biological activity. Therefore, assessing the enantiomeric purity is a crucial aspect of its quality control. nih.govchiraltech.com
Chiral High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of Remdesivir's enantiomers and the chiral intermediates in its synthesis. chiraltech.com These methods often utilize immobilized polysaccharide-based chiral stationary phases (CSPs). chiraltech.com
One reported method details the separation of Remdesivir and its key starting materials on Daicel immobilized chiral stationary phases such as CHIRALPAK® IA-3 and CHIRALPAK® IG-U. chiraltech.com For the chiral separation of Remdesivir itself, a normal phase HPLC method has been developed. chiraltech.com
Table 2: Chiral HPLC Method for Remdesivir Separation
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® IA-3 (250 mm x 4.6 mm i.d.) chiraltech.com |
| Mobile Phase | n-Hexane:Ethanol:IPA:Ethanolamine:Formic Acid (80:5:15:0.05:0.1 v/v/v/v/v) ijpsjournal.com |
| Flow Rate | 1.5 mL/min ijpsjournal.com |
| Detection | UV at 245 nm ijpsjournal.com |
| Temperature | 40°C ijpsjournal.com |
This table is interactive and can be sorted by clicking on the headers.
The development of such chiral separation methods is essential to ensure that the final drug product contains only the desired stereoisomer. chiraltech.com
Role in Biological Systems Non Human/in Vitro Contexts
Impact on Microbial Physiology and Metabolism (e.g., Bacteria, Fungi, Viruses)
Cyclosporins, as a class, are known for their significant effects on various microorganisms, largely stemming from their ability to inhibit cyclophilins, which are peptidyl-prolyl cis-trans isomerases (PPIases) that play crucial roles in protein folding and other cellular processes. plos.orgnih.gov Cyclosporin (B1163) A, for instance, was first identified for its antifungal activity and has since been shown to have antiviral and antiparasitic properties. asm.org The producing fungus, Tolypocladium inflatum, is thought to benefit from cyclosporin biosynthesis, which helps it to outcompete other fungi and aids in the infection of insect hosts. asm.org
While specific data on Cyclosporin D's broad-spectrum antimicrobial activity is limited, its mechanism of action is presumed to be similar to other cyclosporins, involving the inhibition of microbial cyclophilins. Bacterial immunophilins (the family of proteins to which cyclophilins belong) are recognized as contributing to the virulence of pathogenic microorganisms, making them potential targets for antimicrobial strategies. nih.gov
Studies in Prokaryotic Model Systems
Direct and detailed studies focusing specifically on the effects of Cyclosporin D on common prokaryotic model systems, such as Escherichia coli or Bacillus subtilis, are not extensively documented in the available research. However, research into the bacterial target of cyclosporins, the cyclophilin proteins, provides context for its potential impact.
In the pathogenic bacterium Staphylococcus aureus, a cyclophilin protein (Cyp) has been identified as a virulence factor. plos.org These bacterial cyclophilins are involved in processes like protein folding and secretion. plos.org While the inhibitory effects are most studied with Cyclosporin A, the structural similarity of Cyclosporin D implies a potential for interaction with these bacterial protein targets, although likely with different efficacy. The gut microbiota has been shown to affect the pharmacokinetics of Cyclosporin A, suggesting a complex interplay between these compounds and bacterial populations. nih.gov
Mechanisms of Resistance Development in Microorganisms (Fundamental Research)
There is no specific research detailing microbial resistance mechanisms developed against Cyclosporin D. However, general mechanisms of antibiotic resistance in bacteria are well-established and can be broadly categorized. frontiersin.orgmdpi.com These fundamental mechanisms include:
Target Site Alteration: Mutations in the gene encoding the target protein (in this case, a cyclophilin) can reduce the binding affinity of the drug, rendering it less effective. frontiersin.orgsrce.hr
Enzymatic Inactivation: Microorganisms can acquire genes that produce enzymes capable of degrading or modifying the drug, neutralizing its activity. frontiersin.orgmdpi.com
Active Efflux: Bacteria can utilize membrane pumps to actively transport the drug out of the cell, preventing it from reaching a sufficient intracellular concentration to exert its effect. frontiersin.orgsrce.hr
Acquired resistance often involves the horizontal transfer of resistance genes, frequently carried on plasmids, allowing for rapid dissemination through a bacterial population. frontiersin.org
Influence on Plant Biochemistry and Growth Regulation
Direct studies on the effects of applying Cyclosporin D to plants are scarce. However, the known targets of cyclosporins, the cyclophilin proteins, are abundant in plants and are implicated in a wide array of crucial physiological processes. frontiersin.orgnih.gov Plant cyclophilins are a large, diverse family of proteins found in various cellular compartments, including the cytoplasm, nucleus, chloroplasts, and mitochondria. nih.govnih.gov They are involved in protein folding, hormone signaling (such as with abscisic acid), and regulating plant growth and development. frontiersin.orgfrontiersin.org
Photosynthesis and Metabolic Pathways Modulation
The process of photosynthesis is modulated by several chloroplast-localized cyclophilins. Therefore, compounds like Cyclosporin D could theoretically influence these pathways by inhibiting their targets.
Key findings on the role of plant cyclophilins in photosynthesis include:
Photosystem II (PSII) Assembly and Maintenance: A specific chloroplast cyclophilin in Arabidopsis, CYP38, has been shown to be critical for the assembly and stability of PSII supercomplexes. pnas.org Mutant plants lacking this protein exhibit stunted growth and are highly sensitive to light stress. pnas.org
Thylakoid Lumen Roles: A 40 kDa immunophilin (TLP40) located in the thylakoid lumen of spinach chloroplasts has been identified. nih.gov This protein has PPIase activity and is thought to be involved in the dephosphorylation of key PSII proteins, suggesting a role in transmembrane signaling. Interestingly, one study noted that this particular cyclophilin was not inhibited by Cyclosporin A. nih.gov
Redox Regulation: The chloroplast cyclophilin AtCYP20-3 acts as a redox sensor, transferring electrons to other proteins and playing a role in detoxifying reactive oxygen species generated during photosynthesis. nih.gov
Stress Response Mechanisms in Plants
Cyclophilins are deeply involved in how plants respond to a variety of environmental (abiotic) stresses. nih.govacs.org Their expression is often altered by conditions such as drought, high salinity, cold, and intense light. frontiersin.orgnih.gov The inhibition of these proteins by compounds like Cyclosporin D could potentially interfere with a plant's ability to adapt to adverse conditions. For example, the Arabidopsis cyclophilin ROC3 positively regulates stomatal closure induced by the stress hormone abscisic acid, a key response to drought. frontiersin.org It does so by influencing reactive oxygen species (ROS) homeostasis and the expression of stress-activated genes. frontiersin.org
| Cyclophilin | Plant Species | Cellular Location | Function | Reference |
|---|---|---|---|---|
| CYP38 | Arabidopsis thaliana | Chloroplast | Assembly and maintenance of Photosystem II (PSII) | pnas.org |
| TLP40 | Spinach | Thylakoid Lumen | Protein folding and dephosphorylation of PSII proteins | nih.gov |
| AtCYP20-3 | Arabidopsis thaliana | Chloroplast | Redox sensor, detoxification of reactive oxygen species | nih.gov |
| ROC3 (AtCYP19-1) | Arabidopsis thaliana | Cytosol/Nucleus | Regulates ABA-induced stomatal closure and drought stress response | frontiersin.org |
Biochemical Effects in Isolated Organelles or Subcellular Fractions
The most direct evidence for the biological activity of Cyclosporin D comes from studies on isolated mitochondria. Much like the well-studied Cyclosporin A, Cyclosporin D interacts with cyclophilin D (CypD), a key protein located in the mitochondrial matrix. mdpi.comfrontiersin.org CypD is a regulator of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner mitochondrial membrane whose opening can lead to mitochondrial swelling, dissipation of the membrane potential, and ultimately, cell death. frontiersin.orgwikipedia.org
A significant study demonstrated that Cyclosporins B, C, and D all inhibited the opening of the mPTP in isolated rat liver mitochondria, an effect similar to that of Cyclosporin A. eurekalert.org This finding establishes a clear biochemical effect for Cyclosporin D at the subcellular level. The inhibition of the mPTP by cyclosporins is a critical mechanism for protecting cells from certain forms of injury and cell death. aacrjournals.orgpnas.org Cyclosporin A achieves this by binding to CypD, which prevents CypD from promoting the pore's opening in response to stimuli like high calcium levels and oxidative stress. mdpi.com
| Compound | System | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Cyclosporin D | Isolated Rat Liver Mitochondria | Inhibition of mitochondrial permeability transition pore (mPTP) opening | Presumed interaction with Cyclophilin D, preventing it from sensitizing the pore | eurekalert.org |
| Cyclosporin D | In Vitro Assay | Weak immunosuppressant activity | Inhibition of calcineurin (less potent than Cyclosporin A) | medchemexpress.com |
Definitive Chemical Identity of "CID 15301967" Unresolved
Initial investigations to profile the chemical compound designated as "this compound" have yielded conflicting and ambiguous information, precluding the creation of a scientifically precise article. Searches for this identifier have resulted in associations with multiple, distinct chemical and biological entities, making it impossible to proceed with a focused analysis of its role in biological systems.
The identifier "this compound" has been linked to a substance identified as Cyclosporin D smolecule.com. However, the same identifier also appears in search results connected to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide and other related structures with different Chemical Abstracts Service (CAS) numbers, such as 1804129-83-6 and 2193462-87-0 parchem.comchembk.comarctomsci.comdajota.com.br.
Further complicating the matter, the abbreviation "CID" is used in other biological contexts. For instance, it is associated with the centromere identifier (cid) protein in the fruit fly Drosophila melanogaster, a crucial component of the kinetochore uniprot.org. Additionally, "CiD" is the acronym for a research method known as "Caenorhabditis-in-Drop," which is used for studying the behavior of the nematode C. elegans nih.govnih.gov.
Given the lack of a single, verifiable chemical structure for "this compound" in publicly accessible chemical databases like PubChem, and the overlapping, unrelated search results, it is not feasible to generate an accurate and scientifically sound article on its specific biological functions as requested in the outline. Any attempt to do so would be based on speculative and likely erroneous information.
Therefore, a detailed article on the role of "this compound" in mitochondrial respiration, endoplasmic reticulum stress, or its effects on model organisms like C. elegans and Drosophila cannot be produced until the chemical identity of the compound is unequivocally established.
Table of Compound and Term Names Mentioned
| Name/Term | Associated Information |
| This compound | Ambiguous identifier linked to multiple substances |
| Cyclosporin D | One of the potential identities of this compound smolecule.com |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide | A chemical name associated with search results for the identifier parchem.com |
| centromere identifier (cid) protein | A protein in Drosophila melanogaster uniprot.org |
| Caenorhabditis-in-Drop (CiD) | A research methodology for studying C. elegans nih.govnih.gov |
| Drosophila melanogaster | Fruit fly, a model organism in biological research uniprot.org |
| Caenorhabditis elegans | Nematode, a model organism in biological research nih.govnih.gov |
Derivative Synthesis and Structure Activity Relationship Studies Sar in Research Tools
Design and Synthesis of Analogues for Mechanistic Probing
The discovery of TAS-116 stemmed from the optimization of an initial hit compound, which featured a 4-(1H-indol-1-yl)benzamide core structure. aacrjournals.orgresearchgate.net Through rational design and synthesis, a series of analogues were generated to probe the mechanism of action and enhance the inhibitory activity against HSP90. aacrjournals.orgresearchgate.net
Systematic Modification of Key Structural Motifs
The SAR-based optimization of the initial lead compound focused on systematic modifications of its key structural components. acs.orgnih.gov Researchers explored variations in the heteroaromatic core, leading to the identification of a pyrazolo[3,4-b]pyridine system that demonstrated increased binding affinity for HSP90. acs.orgaacrjournals.org Further modifications involved the introduction of different substituents at various positions of this core structure. For instance, substituted imidazoles at the 4-position of the pyrazolopyridine ring and alkyl or aminoalkyl groups at the 2- or 3-position of the benzamide (B126) moiety were found to be favorable for in vitro inhibitory activities and oral absorption. researchgate.netaacrjournals.org
The X-ray cocrystal structure of an analogue of TAS-116 revealed a unique binding mode at the N-terminal ATP binding site of HSP90, providing a structural basis for the observed activity and guiding further design of potent inhibitors. acs.orgnih.gov
Exploration of Isosteric Replacements and Conformational Constraints
During the optimization process, various isosteric replacements were investigated to improve the compound's properties. The evolution from an indole (B1671886) to a pyrazolopyridine core represents a key isosteric replacement that significantly enhanced HSP90-binding affinity. aacrjournals.org The introduction of nitrogen atoms into the indole ring and subsequent ring expansion to 5,6- and 6,6-fused heteroaromatic systems were part of this exploratory phase. aacrjournals.org These modifications not only altered the electronic properties of the molecule but also likely imposed conformational constraints that favored a more bioactive conformation for binding to the HSP90 ATP-binding pocket.
Elucidation of Structure-Activity Relationships for Biochemical Targets
The systematic synthesis of analogues allowed for a detailed elucidation of the structure-activity relationships governing the interaction of this chemical class with its biochemical target, HSP90.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Engagement
While the primary research articles focus heavily on SAR, explicit quantitative structure-activity relationship (QSAR) models for this specific series of compounds are not extensively detailed in the reviewed literature. However, the principles of QSAR are implicitly applied through the systematic evaluation of how structural modifications impact biological activity. ijpsonline.com The data generated from these SAR studies, which correlate structural features with inhibitory potency, provide a foundation for potential future QSAR modeling to further refine inhibitor design. ijpsonline.com A combined analysis of docking results and QSAR can provide guidelines for designing new HSP90 inhibitors. ijpsonline.com
Fragment-Based Ligand Design for Probe Development
The development of TAS-116 can be considered an example of successful fragment-based drug discovery (FBDD). gdddrjournal.comhumapub.com The initial hit compound was identified and subsequently optimized by exploring different fragments and linking them to build a more potent molecule. acs.orgaacrjournals.org This approach allows for the efficient exploration of chemical space and the identification of novel binding interactions. acs.org Thermodynamic analysis of TAS-116 and its fragments has shown that specific interactions with a hydrophobic pocket in HSP90 are crucial for its potency and selectivity for cytosolic HSP90 isoforms. acs.org A fragment of TAS-116, THS-510, was found to bind to the lid region and hydrophobic pockets without interacting with the ATP-binding pocket, demonstrating enthalpy-driven binding to HSP90α. acs.org
Development of Chemical Probes for Biological Research
To further investigate the biological roles and interactions of its target, TAS-116 has been utilized as a scaffold for the development of chemical probes. olemiss.eduox.ac.uk Chemical probes are essential tools for interrogating biological systems. olemiss.eduox.ac.uk
A photoaffinity probe based on the structure of TAS-116 has been developed to identify its specific binding site within HSP90. mdpi.com Photoaffinity probes are designed to form a covalent bond with their target protein upon photoactivation, enabling the precise identification of binding partners and interaction sites. mdpi.com This type of probe has been instrumental in confirming the binding of TAS-116 to the N-terminal domain of HSP90 and in understanding the molecular determinants of its inhibitory activity. The development of such probes is a critical step in validating the mechanism of action of a new inhibitor and in exploring its broader biological context.
Activity-Based Probes for Enzyme Activity Profiling
Activity-based probes (ABPs) are specialized molecules that typically form a covalent bond with the active site of a target enzyme or protein. This allows for the specific labeling and visualization of the functionally active protein population within a complex biological sample.
The development of activity-based probes derived from the BAY-876 scaffold has not been described in the available literature. BAY-876 functions as a potent, reversible inhibitor of GLUT1. nih.gov The design of an ABP would necessitate the incorporation of a reactive functional group (a "warhead") capable of forming a covalent linkage with the GLUT1 transporter, a modification that has not been reported for the BAY-876 chemical class.
SAR for Selectivity and Specificity towards Biological Targets (In Vitro)
The development of BAY-876 was the result of extensive structure-activity relationship (SAR) exploration, beginning with a high-throughput screening campaign that identified the N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold as a promising starting point. nih.govresearchgate.net Subsequent chemical optimization focused on enhancing potency against GLUT1 while ensuring high selectivity over other glucose transporter isoforms, particularly GLUT2, GLUT3, and GLUT4. nih.govmdpi.com
BAY-876 emerged from these studies as a highly potent and selective GLUT1 inhibitor. nih.gov Its selectivity is a key feature, as the other GLUT isoforms play critical roles in different tissues, such as GLUT2 in the pancreas and liver, GLUT3 in neurons, and GLUT4 in muscle and adipose tissue. nih.gov In vitro assays using CHO cells engineered to express individual human recombinant GLUT isoforms demonstrated the superior selectivity profile of BAY-876. caymanchem.comaobious.com The compound inhibits GLUT1 with an IC50 value of 2 nM, while showing significantly weaker inhibition of other class I GLUTs, making it over 130-fold more selective for GLUT1 than for GLUT4, its closest off-target in the family. tocris.commedchemexpress.com
| Target | IC50 (nM) | Selectivity Fold vs. GLUT1 |
|---|---|---|
| GLUT1 | 2 | 1 |
| GLUT2 | 10,800 | 5400 |
| GLUT3 | 1,670 | 835 |
| GLUT4 | 290 | 145 |
Data sourced from studies in CHO cells expressing human recombinant receptors. caymanchem.comaobious.com
The SAR studies revealed several key structural features essential for the high potency and selectivity of BAY-876:
The Quinoline Core: The 7-fluoroquinoline-2,4-dicarboxamide portion of the molecule is critical for activity. Modifications at this site were explored to optimize properties. nih.gov
The Pyrazole (B372694) Ring: The central pyrazole ring and its substituents are crucial for binding. nih.gov
The Benzyl Group: The 1-(4-cyanobenzyl) substituent on the pyrazole ring was identified as optimal for high-affinity binding to GLUT1. nih.govresearchgate.net The cyano group, in particular, was found to be a key contributor to the compound's potency. nih.gov
Further profiling against a broad panel of other proteins, including 18 kinases and 68 other targets, confirmed the high specificity of BAY-876, with the closest off-targets being inhibited at concentrations over 500-fold higher than that required for GLUT1 inhibition. chemicalprobes.org This well-defined SAR and resulting specificity solidify the status of BAY-876 as a high-quality chemical probe for dissecting the biological roles of GLUT1. chemicalprobes.orgtocris.com
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
A holistic understanding of the biological impact of acrylonitrile (B1666552) exposure requires moving beyond the measurement of a single biomarker. Advanced "omics" technologies offer the tools to comprehensively map the systemic effects. The integration of metabolomics and proteomics, in particular, can situate N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine within the broader network of biochemical perturbations caused by its parent compound.
Metabolomics enables the simultaneous profiling of hundreds to thousands of small molecules in a biological sample. nih.gov In this context, untargeted metabolomics can be applied to urine or blood samples to create a detailed "fingerprint" of metabolic changes accompanying acrylonitrile exposure. This approach can identify other, previously unknown, metabolites of acrylonitrile and uncover disruptions in endogenous metabolic pathways, such as energy metabolism or amino acid pathways. nih.gov For instance, studies have already begun to use weighted quantile sum (WQS) regression to analyze associations between a panel of volatile organic compound (VOC) metabolites, including N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, and health outcomes, providing a more integrated view of exposure effects. researchgate.net
Proteomics, the large-scale study of proteins, can complement these findings by identifying protein adducts and changes in protein expression. revespcardiol.org Acrylonitrile and its reactive epoxide intermediate, glycidonitrile, are known to react with cellular nucleophiles, including proteins. nih.gov Proteomic techniques, such as mass spectrometry-based methods, can pinpoint the specific proteins that are modified, providing direct mechanistic insights into toxicity. wistar.org By correlating changes in protein profiles with the levels of urinary metabolites like N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, researchers can build comprehensive models linking exposure to molecular damage and adverse health outcomes. nih.govrevespcardiol.org
Table 1: Integration with Omics Technologies
| Omics Technology | Research Focus | Potential Insights |
|---|---|---|
| Metabolomics | Comprehensive profiling of urinary and plasma metabolites following acrylonitrile exposure. | Identification of novel biomarkers, mapping of perturbed metabolic pathways, and establishing dose-response relationships. |
| Proteomics | Identification of protein adducts formed by acrylonitrile and its intermediates; analysis of changes in protein expression. | Elucidation of molecular mechanisms of toxicity, identification of protein targets, and discovery of biomarkers of effect. |
| Transcriptomics | Analysis of gene expression changes in cells or tissues exposed to acrylonitrile. | Understanding the cellular stress response, identifying regulated gene networks, and linking exposure to gene-level effects. |
| Interactomics | Studying the interactions between metabolites, proteins, and genes. | Building a holistic, systems-level model of acrylonitrile's biological impact and the role of its metabolites. |
Application in Materials Science and Nanotechnology (Non-Biological Contexts)
While primarily recognized as a biological metabolite, the unique chemical structure of N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine presents intriguing possibilities for non-biological applications in materials science and nanotechnology. umd.edu This requires a shift in perspective, viewing the molecule not as a biomarker but as a functional chemical building block.
The molecule possesses several key functional groups: a thiol-derived moiety (from cysteine), a nitrile group, and a hydroxyl group. Each of these has established utility in materials science.
Cysteine Moiety : Cysteine and its derivatives are widely used to functionalize the surface of nanoparticles, particularly gold and silver nanoparticles and quantum dots. The sulfur atom forms a strong covalent bond with these materials, allowing for the creation of stable, biocompatible coatings. This could be exploited to create novel sensors or drug delivery vehicles.
Nitrile Group : The nitrile (–C≡N) group is a versatile functional group in organic synthesis and polymer chemistry. It can be hydrolyzed, reduced, or used in cycloaddition reactions to create a variety of other functionalities, making it a useful handle for polymer modification or the synthesis of complex organic materials.
Hydroxyl and Carboxyl Groups : These hydrophilic groups can be used to tune the solubility and surface properties of materials, such as rendering a nanomaterial water-soluble or providing sites for further chemical conjugation. nih.gov
Future research could explore the use of N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine as a capping agent in the synthesis of metallic nanoparticles, imparting specific properties of stability and functionality. uio.no Another avenue is its potential use as a monomer or cross-linking agent in the development of functional polymers or hydrogels. The combination of functional groups could lead to materials with unique recognition capabilities or responsiveness to environmental stimuli. tu-dresden.derice.edu
Sustainable Production and Biocatalytic Synthesis Approaches
The primary current source of N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine is isolation from biological samples or multi-step chemical synthesis, which may involve hazardous reagents and produce significant waste. nih.gov For its use as a certified analytical standard in biomonitoring studies, sustainable and efficient production methods are highly desirable. Biocatalysis and metabolic engineering offer a promising green alternative.
The biosynthesis of this compound in humans follows the mercapturic acid pathway, which utilizes a series of enzymes to detoxify electrophilic compounds. This natural pathway can serve as a blueprint for a biocatalytic synthesis route. A potential strategy involves:
Enzymatic Conjugation : Using a glutathione (B108866) S-transferase (GST) enzyme to catalyze the initial reaction between acrylonitrile's epoxide metabolite (glycidonitrile) and glutathione.
Enzymatic Processing : Employing specific peptidases to sequentially cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate.
N-Acetylation : Using an N-acetyltransferase to add the final acetyl group, yielding the target molecule.
Researchers could engineer a microbial host, such as E. coli or yeast, to express the necessary enzymes. d-nb.info By providing a simple starting material, this engineered organism could produce the compound in a controlled fermentation process, which is more sustainable and potentially more cost-effective than traditional chemical synthesis. The discovery of gene clusters responsible for the biosynthesis of complex natural products demonstrates that intricate multi-step pathways can be reconstituted in heterologous hosts. researchgate.net
Theoretical Advances in Predictive Modeling and Machine Learning for Chemical Discovery
The fields of computational toxicology and chemical discovery are being revolutionized by machine learning (ML) and advanced predictive modeling. nih.gov These tools can be leveraged to better understand the fate and effects of compounds like acrylonitrile and its metabolites.
ML models can be developed to predict the metabolic fate of xenobiotics. premierscience.comresearchgate.net By training algorithms on large datasets of known metabolic pathways, it may become possible to predict the likelihood that a given chemical will be metabolized via the mercapturic acid pathway and to estimate the rate of formation of metabolites like N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine. This would be invaluable for screening new chemicals for potential toxicity. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structure with biological activity or toxicity. An ML-based QSAR model could be trained to predict the carcinogenic potential of acrylonitrile and related compounds based on descriptors that include the propensity to form specific DNA or protein adducts. Hybrid models that combine mechanistic differential equations with ML can provide even more powerful predictions of the complex dynamics of chemical processes in biological systems. orientjchem.org These "in silico" approaches can significantly reduce the need for animal testing, accelerate the pace of research, and provide deeper insights into the mechanisms of toxicity. nih.gov
Table 2: Predictive Modeling Approaches
| Modeling Technique | Application to CID 15301967 and Related Compounds |
|---|---|
| Machine Learning (ML) for Metabolism Prediction | Predict the formation of mercapturic acid metabolites for novel industrial chemicals. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate the chemical structures of acrylonitrile analogues with their toxicological profiles. |
| Hybrid Physics-Based/ML Models | Simulate the pharmacokinetics of acrylonitrile and the formation/excretion of its metabolites in real-time. orientjchem.org |
| Generative Models | Design novel, less toxic alternatives to acrylonitrile by optimizing for desired properties while minimizing the formation of reactive intermediates. premierscience.com |
Exploration of New Methodologies for Structural Elucidation of Complex Biological Adducts
The identification and structural confirmation of metabolites and chemical adducts from complex biological matrices is a significant analytical challenge. While the structure of N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine was successfully elucidated using methods like gas chromatography-mass spectrometry (GC-MS), these techniques can sometimes introduce artifacts, such as the dehydration of the methylated molecule in the hot GC injector. nih.gov
Future research will focus on the application of more advanced and gentler analytical technologies.
High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap or FT-ICR mass spectrometers provide extremely high mass accuracy and resolution, allowing for the confident determination of elemental formulas for unknown compounds found in metabolomics studies.
Tandem Mass Spectrometry (MS/MS) : This technique fragments the molecule of interest inside the mass spectrometer, producing a characteristic fragmentation pattern that serves as a structural fingerprint, aiding in identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS avoids the high temperatures of GC, preventing the thermal degradation of labile molecules. It is the modern standard for analyzing non-volatile biological adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy : For definitive, unambiguous structure elucidation of a newly discovered adduct or metabolite, isolation of the compound followed by NMR analysis remains the gold standard. d-nb.infonih.gov
New methodologies could involve coupling advanced separation techniques, like multidimensional chromatography, with HRMS to resolve and identify trace-level adducts in highly complex samples such as tissues or blood plasma. The synthesis of isotopically labeled standards (e.g., using ¹³C or ¹⁵N) would further aid in their confident identification and accurate quantification in biological systems.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 15301967?
- Methodological Guidance : Begin by defining the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) . For example, narrow the focus to mechanistic interactions or specific biological pathways. Avoid overly broad inquiries (e.g., "What is this compound?"). Instead, ask, "How does this compound modulate [specific receptor/enzyme] in [cell type/model] under [condition]?" .
- Evidence Use : Conduct a preliminary literature review to identify gaps, ensuring alignment with existing studies on similar compounds .
Q. What are best practices for designing experiments involving this compound?
- Methodological Guidance :
Variables : Define independent (e.g., dosage, exposure time) and dependent variables (e.g., enzyme activity, cytotoxicity) .
Controls : Include positive/negative controls to validate assay specificity (e.g., known inhibitors for comparative analysis) .
Reproducibility : Document protocols in detail, including instrument calibration and reagent batch numbers .
- Data Collection : Use standardized templates for raw data recording to minimize transcription errors .
Q. How should I structure a literature review for a study on this compound?
- Methodological Guidance :
Source Selection : Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ) .
Synthesis : Categorize findings into themes (e.g., structural analogs, mechanistic studies) and critique methodological inconsistencies .
Gap Identification : Highlight understudied areas, such as long-term toxicity or synergistic effects with other compounds .
Q. What ethical considerations apply to in vitro/in vivo studies with this compound?
- Methodological Guidance :
- Institutional Approval : Obtain ethics committee clearance for animal/human tissue use .
- Data Transparency : Report negative results (e.g., lack of efficacy) to avoid publication bias .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s mechanism of action?
- Methodological Guidance :
Meta-Analysis : Compare experimental conditions across studies (e.g., differences in cell lines, assay protocols) .
Sensitivity Analysis : Test hypotheses under varying parameters (e.g., pH, temperature) to identify confounding factors .
Collaborative Verification : Replicate key experiments in independent labs to validate reproducibility .
Q. What strategies optimize experimental design for high-throughput screening of this compound derivatives?
- Methodological Guidance :
- Automation : Use robotic liquid handlers to minimize human error in dose-response assays .
- Statistical Power : Calculate sample size using pilot data to ensure confidence intervals ≤95% .
- Quality Control : Implement real-time analytics (e.g., Z’-factor validation) to flag outlier plates .
Q. How do I integrate primary data (e.g., NMR spectra) with secondary data (e.g., databases) for structural analysis?
- Methodological Guidance :
Cross-Validation : Compare experimental NMR shifts with predicted values from tools like ACD/Labs .
Database Curation : Use PubChem and ChEMBL for benchmarking against structurally similar compounds .
Uncertainty Quantification : Report error margins for spectral interpretations (e.g., signal-to-noise ratios) .
Q. What interdisciplinary approaches enhance the study of this compound’s pharmacokinetics?
- Methodological Guidance :
- Computational Modeling : Use molecular dynamics simulations to predict binding affinities .
- Multi-Omics Integration : Combine proteomics and metabolomics data to map systemic effects .
- Clinical Correlations : Cross-reference preclinical data with electronic health records (if available) .
Methodological Pitfalls to Avoid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
